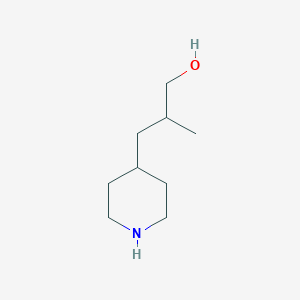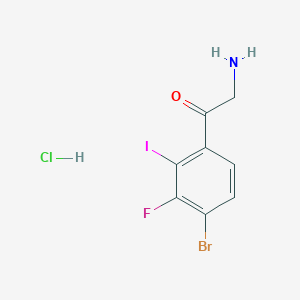![molecular formula C17H20FN3O2 B12856782 Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial properties. The structure of this compound includes a quinoline ring system with a fluorine atom at the 6th position, a piperazine ring, and an ethyl ester group. This unique structure contributes to its diverse chemical and biological activities.
準備方法
The synthesis of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the quinoline ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the fluorine atom: The fluorine atom is introduced at the 6th position of the quinoline ring using electrophilic fluorination reagents such as Selectfluor.
Attachment of the piperazine ring: The piperazine ring is attached to the quinoline ring through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and piperazines.
科学的研究の応用
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other fluoroquinolone derivatives.
作用機序
The mechanism of action of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death. The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits.
類似化合物との比較
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate can be compared with other fluoroquinolone compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound has unique structural features, such as the specific positioning of the fluorine atom and the presence of the piperazine ring, which may contribute to its distinct antibacterial activity and spectrum.
Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Noted for its enhanced activity against Gram-positive bacteria.
特性
分子式 |
C17H20FN3O2 |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-2-23-17(22)21-9-7-20(8-10-21)12-15-5-3-13-11-14(18)4-6-16(13)19-15/h3-6,11H,2,7-10,12H2,1H3 |
InChIキー |
NTWGYFBFZNYIOX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


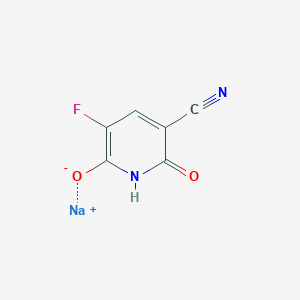
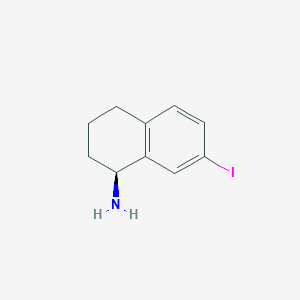
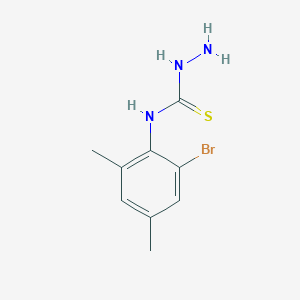
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
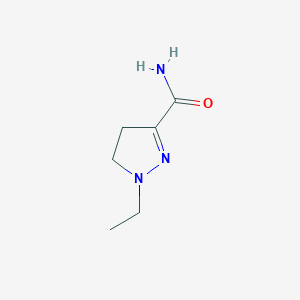
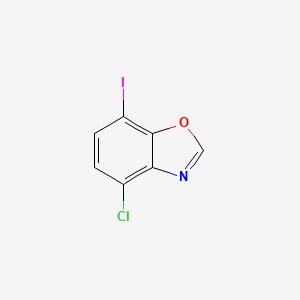
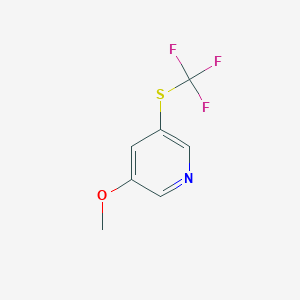
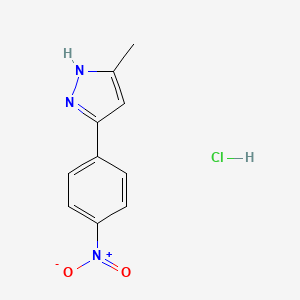

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)
